

Deleobuvir (BI 207127): A Technical Chronicle of Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **deleobuvir**, with a focus on its mechanism of action, preclinical and clinical evaluation, and the experimental methodologies employed.

Discovery and Lead Optimization

The journey to identify **deleobuvir** began with a high-throughput screening (HTS) campaign that identified an initial hit compound. This lead molecule underwent extensive optimization guided by principles of conformation-based restrictions and scaffold replacements to enhance its antiviral potency and pharmacokinetic properties.

A key strategy in the lead optimization process was to rigidify the molecule's conformation to better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach to identify a new structural hinge, leading to a promising diamide chemical series. Further refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere, which ultimately led to the identification of **deleobuvir**.





Discovery workflow of **Deleobuvir**.

Chemical Synthesis

The chemical synthesis of **deleobuvir** is a convergent process, with a key step involving a one-pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial for the large-scale synthesis required for clinical development. The synthesis starts from commercially available materials and involves the construction of the core indole and benzimidazole ring systems, followed by their coupling and subsequent modifications to yield the final active pharmaceutical ingredient.



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Synthetic pathway of **Deleobuvir**.

Mechanism of Action

Deleobuvir is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity and prevents viral RNA replication.[2][3]

Preclinical Evaluation



In Vitro Antiviral Activity

The antiviral activity of **deleobuvir** was assessed using HCV subgenomic replicon assays. In these cell-based assays, **deleobuvir** demonstrated potent inhibition of HCV replication, with median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for genotype 1b.[1][4]

Parameter	HCV Genotype 1a	HCV Genotype 1b
EC50 (nM)	23[1][4]	11[1][4]
IC50 (nM)	50[3]	50[3]

In Vitro Resistance Studies

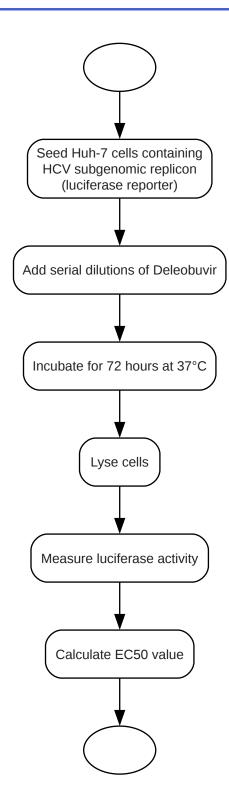
In vitro resistance selection studies were conducted by passaging HCV replicons in the presence of increasing concentrations of **deleobuvir**. These studies identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495, P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the P495L substitution conferred a 120- to 310-fold decrease in sensitivity to **deleobuvir**.[5]

Mutation	Fold-Change in EC50	
P495L	120-310[5]	
P495S	>100	
V499A	>10	

Experimental Protocols HCV Subgenomic Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV.





HCV Subgenomic Replicon Assay Workflow.

Methodology:

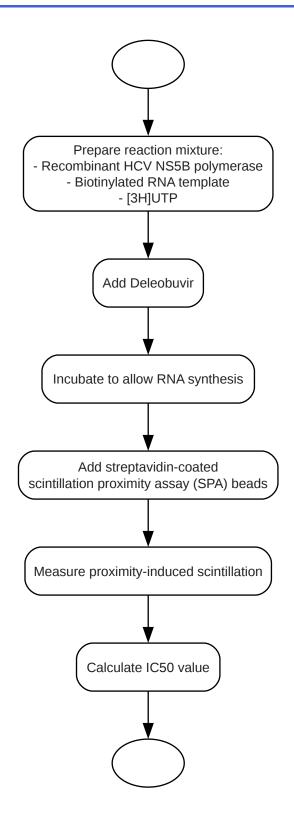


- Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene are seeded in 96-well plates.
- The cells are treated with serial dilutions of **deleobuvir**.
- After a 72-hour incubation period at 37°C, the cells are lysed.
- · Luciferase activity is measured using a luminometer.
- The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.





NS5B Polymerase Inhibition SPA Workflow.

Methodology:

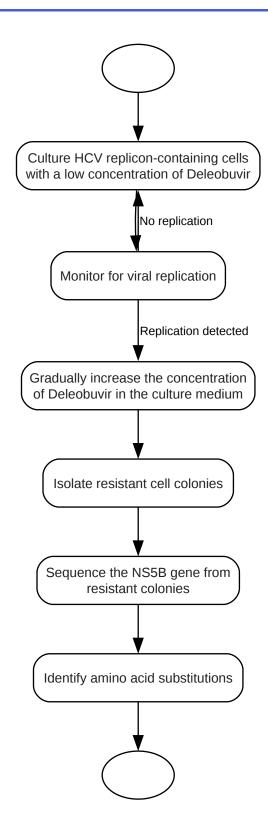


- A reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and radiolabeled [3H]UTP is prepared.
- **Deleobuvir** is added to the reaction mixture.
- The mixture is incubated to allow the polymerase to synthesize a new RNA strand, incorporating the [3H]UTP.
- Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated RNA template.
- If the [3H]UTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the scintillant within the bead to emit light.
- The amount of light emitted is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.

In Vitro Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral compound.





In Vitro Resistance Selection Workflow.

Methodology:



- HCV replicon-containing cells are cultured in the presence of a low concentration of deleobuvir.
- The culture is monitored for signs of viral replication.
- The concentration of **deleobuvir** in the culture medium is gradually increased over several passages (typically 10-15 weeks).
- Cell colonies that are able to replicate in the presence of high concentrations of the drug are isolated.
- The NS5B gene from these resistant colonies is sequenced to identify any amino acid substitutions compared to the wild-type virus.

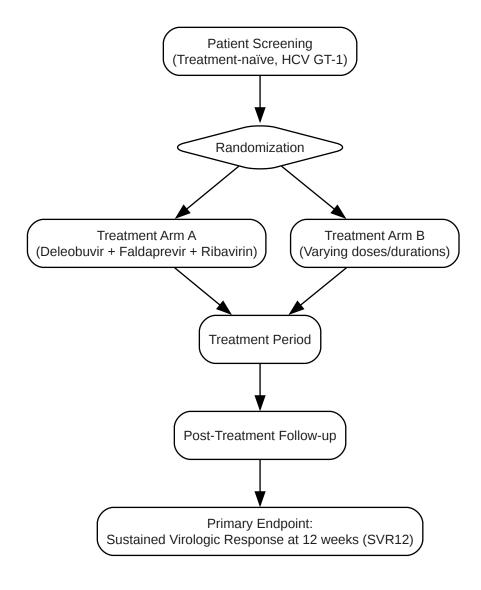
Clinical Development

Deleobuvir progressed to Phase 3 clinical trials, where it was primarily evaluated in combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials in its development program were the SOUND-C2, SOUND-C3, HCVerso1, and HCVerso2 studies.

Clinical Trial Design Overview

The clinical trials for **deleobuvir** were designed to assess its safety, efficacy, and optimal dosing in treatment-naïve patients with chronic HCV genotype 1 infection.





General Clinical Trial Design for Deleobuvir.

Key Clinical Trials

SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing regimens of **deleobuvir** in combination with faldaprevir and ribavirin in treatment-naïve patients with HCV genotype 1.[6][7]

SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of faldaprevir, **deleobuvir**, and ribavirin in treatment-naïve patients with HCV genotype 1a (IL28B CC) and 1b.[8]



HCVerso1 (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that further investigated the efficacy and safety of faldaprevir and **deleobuvir** with ribavirin in treatment-naïve patients with HCV genotype 1b, including those with compensated cirrhosis and those ineligible for peginterferon therapy.[9][10]

Inclusion Criteria (HCVerso1 & 2):

- Age 18-75 years
- Chronic HCV genotype 1b infection
- HCV RNA ≥1,000 IU/mL
- Treatment-naïve
- Compensated liver disease (with or without cirrhosis)[10]

Exclusion Criteria (HCVerso1 & 2):

- Mixed-genotype HCV or non-1b genotype
- Hepatitis B or HIV co-infection
- Decompensated liver disease
- In HCVerso1, patients likely ineligible for peginterferon/ribavirin were excluded.[10]

Clinical Efficacy

The combination of **deleobuvir**, faldaprevir, and ribavirin demonstrated high efficacy in treatment-naïve patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir, **deleobuvir**, and ribavirin resulted in significantly higher SVR12 rates compared to historical controls.[9]



Trial	Treatment Arm	Patient Population	SVR12 Rate
SOUND-C2	Faldaprevir + Deleobuvir + Ribavirin (28 weeks)	HCV GT-1b, Treatment-naïve	85%[9]
HCVerso1	Faldaprevir + Deleobuvir + Ribavirin (24 weeks)	HCV GT-1b, Treatment-naïve	81% (adjusted)[11]
HCVerso2	Faldaprevir + Deleobuvir + Ribavirin (24 weeks)	HCV GT-1b, Treatment-naïve (including IFN- ineligible)	72-74% (adjusted, with cirrhosis)[11]

Safety and Tolerability

The most common adverse events reported in clinical trials of **deleobuvir** in combination with faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash). [9] These were generally mild to moderate in intensity.

Discontinuation of Development

Despite promising results in patients with HCV genotype 1b, the development of **deleobuvir** was discontinued in December 2013. The decision was based on findings from the Phase 3 trials which indicated that the overall efficacy of the faldaprevir and **deleobuvir**-based regimen was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics, particularly in patients with genotype 1a infection where response rates were considerably lower.

Conclusion

Deleobuvir (BI 207127) represents a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that progressed through a rigorous discovery and development program. While it ultimately did not reach the market due to insufficient efficacy in broader patient populations, the technical data and insights gained from its development have contributed valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols



and clinical trial data presented in this guide offer a comprehensive resource for researchers and scientists in the field.

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